molecular formula C7H15NO4 B12911880 (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol

(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol

Cat. No.: B12911880
M. Wt: 177.20 g/mol
InChI Key: RVHKEUIYGMIGOM-DBRKOABJSA-N
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Description

(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral and anticancer properties, as well as its potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-((S)-1,2-Dihydroxyethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which significantly influences its biological activity and chemical properties. This compound’s ability to act as a chiral building block and its potential therapeutic applications make it a valuable molecule in scientific research and industry .

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

(2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]-1-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C7H15NO4/c1-8-2-4(10)7(12)6(8)5(11)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1

InChI Key

RVHKEUIYGMIGOM-DBRKOABJSA-N

Isomeric SMILES

CN1C[C@H]([C@H]([C@H]1[C@@H](CO)O)O)O

Canonical SMILES

CN1CC(C(C1C(CO)O)O)O

Origin of Product

United States

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